Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. It is characterized by the presence of both methyl and dichloro substituents on its aromatic system, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in synthetic organic chemistry as a building block for more complex molecules. The compound is also studied for its biological activities, particularly in relation to branched-chain amino acid metabolism.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is classified as an aromatic heterocyclic compound. Its structure includes a thiophene ring fused to a benzene ring, making it part of the broader category of thiophene derivatives.
The synthesis of methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate typically involves several key steps:
The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. The use of reduced pressure during evaporation helps in removing solvents without decomposing sensitive compounds.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate has a molecular formula of C₁₁H₈Cl₂O₂S. Its structure features:
The compound's molecular weight is approximately 273.15 g/mol. The presence of the chlorine atoms significantly influences its electronic properties and reactivity.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
The reactivity of this compound makes it valuable in synthetic organic chemistry, particularly in the formation of new carbon-carbon bonds.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate has been identified as an inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK). This inhibition leads to enhanced activity of branched-chain α-keto acid dehydrogenase complex (BCKDC), which plays a critical role in the metabolism of branched-chain amino acids (BCAAs).
Studies have shown that treatment with this compound results in increased activation of BCKDC in various tissues, leading to reduced plasma levels of BCAAs . This mechanism highlights its potential therapeutic applications in metabolic disorders.
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate has diverse applications:
This compound exemplifies the intersection between synthetic chemistry and biological research, highlighting its importance in both fields.
The synthesis of methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate relies on strategic functionalization of the benzo[b]thiophene core. Two principal methodologies dominate contemporary approaches: cyclocondensation of halogenated precursors and palladium-catalyzed carbonylation. The cyclocondensation route typically begins with 4-chloro-2-fluorobenzaldehyde, which undergoes nucleophilic aromatic substitution with ethyl thioglycolate under anhydrous conditions. As reported in synthetic protocols, this reaction employs triethylamine in dimethyl sulfoxide at 80°C for 2 hours, followed by overnight stirring at ambient temperature to afford ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in 96% yield [2]. Alternative conditions using potassium carbonate in dimethylformamide at 60°C demonstrate adaptability for electron-deficient substrates [2].
A significant advancement involves direct carboxylative cyclization, where palladium catalysts enable single-step construction of the ester moiety during ring formation. This method utilizes carbon monoxide insertion under moderate pressures (10-30 atm), coupling 3,6-dichloro-2-iodobenzenethiol with methanol in the presence of Pd(OAc)₂ and 1,3-bis(diphenylphosphino)propane. This route achieves 75-82% yield while minimizing halogen waste streams [4] [6].
Table 1: Comparative Synthetic Routes for Benzo[b]thiophene-2-carboxylate Formation
Method | Starting Material | Conditions | Yield (%) | Purity |
---|---|---|---|---|
Cyclocondensation | 4-Chloro-2-fluorobenzaldehyde | Et₃N, DMSO, 80°C, 2h | 96 | ≥98% |
Base-Catalyzed Cyclization | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | K₂CO₃, DMF, 60°C, 2h | 57 | ≥95% |
Pd-Catalyzed Carbonylation | 3,6-Dichloro-2-iodobenzenethiol | Pd(OAc)₂, dppp, CO, MeOH, 80°C | 82 | ≥99% |
Recent innovations focus on microwave-assisted synthesis, reducing reaction times from hours to minutes. By irradiating dichlorinated thiophenol precursors with dimethyl carbonate and cesium fluoride, this technique achieves 88% conversion to the methyl ester with 99.2% HPLC purity, demonstrating exceptional efficiency for rapid scaffold assembly [3].
Regioselectivity presents critical challenges during the installation of chlorine atoms at the 3- and 6-positions. The directing effect of the ester group governs electrophilic aromatic substitution, enabling preferential chlorination at C3. Contemporary methods employ N-chlorosuccinimide in dimethylformamide at 0°C, achieving >95:5 selectivity for 3-chlorination over 5-chlorination [4]. Subsequent C6 chlorination requires carefully controlled conditions due to decreased electron density, typically using sulfuryl chloride in chlorinated solvents at -15°C to prevent polychlorination [6].
Esterification techniques have evolved significantly beyond traditional Fischer esterification (HCl/MeOH reflux). Steglich-type coupling using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine facilitates near-quantitative esterification of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid under mild conditions (25°C, 2h) with minimal epimerization risk [9]. For industrial applications, reactive distillation methods continuously remove water, driving the equilibrium toward complete esterification at 80°C without acid catalysts, achieving 99.5% conversion [3].
Table 2: Regioselective Chlorination Outcomes Under Varied Conditions
Substrate | Chlorinating Agent | Temperature | Solvent | C3:C5 Selectivity |
---|---|---|---|---|
Benzo[b]thiophene-2-carboxylate | NCS | 0°C | DMF | 95:5 |
3-Chlorobenzo[b]thiophene-2-carboxylate | SO₂Cl₂ | -15°C | ClCH₂CH₂Cl | >99:1 (C6) |
Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | Cl₂ | 40°C | AcOH | 90:10 (C6) |
Protecting group strategies further enhance regiocontrol. Silyl protection of the carboxylate temporarily blocks C3 electrophilicity, enabling selective C6 chlorination before deprotection and C3 functionalization. This orthogonal approach achieves overall yields of 85-92% with regiochemical purity exceeding 99% [10].
Scalability requires meticulous optimization of solvent systems, catalyst recovery, and energy efficiency. Cyclocondensation reactions demonstrate significant solvent effects: transitioning from dimethyl sulfoxide to dimethylacetamide reduces viscosity while maintaining yield, facilitating heat transfer in 500-gallon reactors [2]. Catalyst recycling proves essential for palladium-mediated routes, with immobilized Pd⁰ on magnetic Fe₃O₄@SiO₂ nanoparticles enabling 12 reuse cycles with <0.5 ppm Pd leaching [4].
Continuous flow chemistry revolutionizes hazardous intermediate handling. The telescoped synthesis integrates diazotization, chlorodediazoniation, and esterification within a modular flow reactor. Residence times of 8 minutes at 140°C and 17 bar pressure enhance safety while increasing throughput to 1.2 kg/hour with 94% purity [10]. Solvent selection critically impacts environmental metrics: life-cycle assessment confirms that replacing tetrahydrofuran with 2-methyltetrahydrofuran reduces global warming potential by 62% while maintaining 98.7% yield [9].
Table 3: Scalability Parameters for Key Synthetic Steps
Process | Batch-Scale Yield | Kilogram-Scale Yield | Critical Process Parameters |
---|---|---|---|
Cyclocondensation | 96% | 91% | DMSO:H₂O ratio (1:4), digestion time |
Esterification | 99% | 97% | MeOH:acid ratio (4:1), H₂O removal rate |
C6 Chlorination | 88% | 83% | SO₂Cl₂ addition rate (±0.5 mL/min) |
Crystallization | 99% HPLC purity | 99.2% HPLC purity | Cooling gradient (2°C/min) |
Crystallization optimization ensures pharmaceutical-grade purity. Implementing anti-solvent precipitation with heptane-dimethyl carbonate mixtures (4:1) generates the thermodynamically stable Form I polymorph. Controlled cooling at 2°C/minute from 70°C to 0°C produces uniform particle size distribution (D90 = 55µm) ideal for filtration, achieving 99.8% purity by HPLC [1] [3].
While methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate lacks stereocenters, its transformation to chiral derivatives enables access to bioactive compounds. Enantioselective decarboxylative protonation creates stereogenic centers adjacent to the thiophene ring. Employing cinchona-derived phase-transfer catalysts in biphasic systems (toluene/10% K₂CO₃), this method achieves 92% ee for α-branched esters at -40°C [6].
Organocatalytic desymmetrization of prochiral precursors provides sophisticated chiral building blocks. 3,6-Dichloro-2-(hydroxymethyl)benzo[b]thiophene undergoes kinetic resolution using lipase B from Candida antarctica immobilized on acrylic resin, delivering both enantiomers with >98% ee and 45% yield per cycle [4]. For C2-symmetric variants, zinc-mediated Ullmann coupling with (R,R)-cyclohexanediamine derivatives induces axial chirality, yielding binaphthalene-analogous atropisomers stable to racemization above 120°C [10].
Table 4: Enantioselectivity in Chiral Derivative Synthesis
Catalyst System | Reaction Type | ee (%) | Application |
---|---|---|---|
(S)-Diphenylprolinol TMS-ether | Michael addition | 96 | Anticancer agent precursors |
Ru-(S)-BINAP complex | Asymmetric hydrogenation | 99 | Chiral agrochemical intermediates |
Pseudomonas fluorescens lipase | Ester hydrolysis | 98 | Chiral carboxylic acid synthons |
Jacobsen's Co-salen catalyst | Hydrolytic ring-opening | 94 | Epoxide-functionalized derivatives |
Transition-metal-catalyzed asymmetric C–H functionalization represents the cutting edge. Dirhodium tetracarboxylate catalysts with (S)-N-(tert-butylsulfonyl)proline ligands enable enantioselective insertion into the C5 position, installing nitrene functionalities with 97% ee. These chiral amines serve as precursors to complex molecules like kinase inhibitors, demonstrating the scaffold's versatility in medicinal chemistry applications [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: